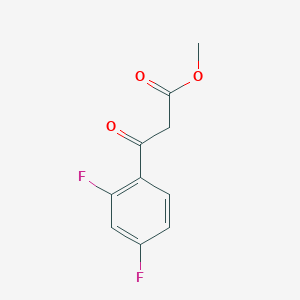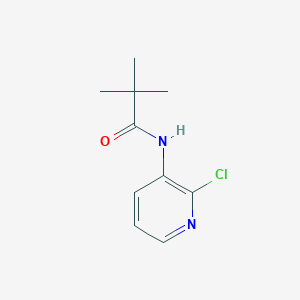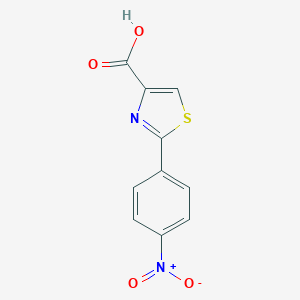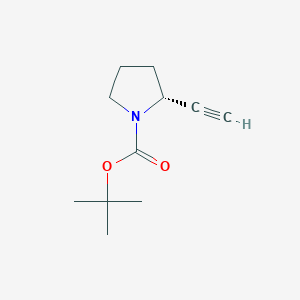
PHCCC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHCCC is a research drug that acts as a glutamate receptor ligand . It is particularly a positive allosteric modulator at the mGluR 4 subtype and an agonist at mGluR 6 . It has been found to have anxiolytic effects in animal studies . This compound and similar drugs have been suggested as potential treatments for Parkinson’s disease .
Molecular Structure Analysis
This compound has a molecular formula of C17H14N2O3 . Its molecular weight is 294.310 g/mol . The SMILES representation of this compound is c4ccccc4NC(=O)C1(CC1C2=NO)Oc3ccccc23 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 294.310 g/mol . It has a molecular formula of C17H14N2O3 . The SMILES representation of this compound is c4ccccc4NC(=O)C1(CC1C2=NO)Oc3ccccc23 .
Applications De Recherche Scientifique
Neurosciences
PHCCC est un modulateur allostérique positif du sous-type mGluR4 . Il a été utilisé dans des études pour comprendre le rôle de mGluR4 dans le système nerveux central . Par exemple, il a été constaté que this compound ne régule pas la transmission modulée par mGlu4 au niveau des synapses entre le cortex et le striatum (synapses corticostriatales) .
Pharmacologie
This compound a été identifié comme un médicament de recherche qui agit comme un ligand du récepteur du glutamate . C'est un modulateur allostérique positif du sous-type mGluR4 et un agoniste de mGluR6 . Il a été constaté qu'il avait des effets anxiolytiques dans des études animales .
Biochimie
This compound a été utilisé dans une analyse détaillée de la relation structure-activité (SAR) du modulateur allostérique positif du récepteur métabotropique du glutamate 4 (mGluR4) . Cela a conduit au développement de composés avec une puissance et une efficacité améliorées .
Médecine
This compound et des médicaments similaires ont été suggérés comme de nouveaux traitements pour la maladie de Parkinson . Ceci est dû à son rôle de modulateur allostérique positif du sous-type mGluR4
Mécanisme D'action
Target of Action
PHCCC, or (−)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a research drug that primarily targets glutamate receptors . It acts as a positive allosteric modulator at the mGluR4 subtype and an agonist at mGluR6 . These receptors play a crucial role in modulating neurotoxicity of excitatory amino acids and have been suggested as potential targets for novel treatments for Parkinson’s disease .
Mode of Action
This compound interacts with its targets by increasing the potency of agonists and enhancing their maximum efficacy . At higher concentrations, it directly activates mGluR4 with low efficacy . The binding site of this compound is localized in the transmembrane region of the receptor .
Biochemical Pathways
This compound affects the glutamatergic neurotransmission pathway . It modulates neurotoxicity of excitatory amino acids and beta-amyloid-peptide (bAP), as well as epileptic convulsions, most likely via presynaptic inhibition of glutamatergic neurotransmission .
Result of Action
This compound has been shown to reduce proliferation and promote differentiation of cerebellar granule cell neuroprecursors . It also exhibits neuroprotective effects against beta-amyloid-peptide (bAP) and NMDA toxicity in mixed cultures of mouse cortical neurons . These effects suggest that this compound could have potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the growth conditions of cell cultures can affect the action of this compound . .
Analyse Biochimique
Biochemical Properties
PHCCC plays a significant role in biochemical reactions, particularly as a positive modulator of the mGlu4 receptor . It interacts with metabotropic glutamate receptors, specifically the mGlu4 subtype . The nature of these interactions involves the enhancement of the receptor’s response to glutamate, the primary excitatory neurotransmitter in the nervous system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In immature rat cerebellar granule cell cultures, exposure to this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was sensitive to growth conditions and was attenuated by two mGlu4 receptor antagonists .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to mGlu4 receptors, enhancing their response to glutamate . This modulation can influence various cellular processes, including cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in rat cerebellar granule cell cultures, this compound reduced thymidine incorporation, indicating a decrease in cell proliferation . This effect was observed over a period of time and was sensitive to the growth conditions of the cultures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intracerebroventricular administration of this compound produced an antiparkinsonian effect in a dopamine depletion akinesia model .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with mGlu4 receptors . This interaction can influence various metabolic processes, including cell proliferation and differentiation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of compound 'Phccc' can be achieved by a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Benzaldehyde", "Bromoacetic acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Bromination of Benzaldehyde with Bromoacetic acid and Sodium hydroxide in ethanol to form 2-Bromo-3-phenylpropanoic acid.", "Step 2: Esterification of 2-Bromo-3-phenylpropanoic acid with Phenol using Acetic anhydride and Sulfuric acid as catalyst to form 2-Bromo-3-(4-hydroxyphenyl)propanoic acid.", "Step 3: Decarboxylation of 2-Bromo-3-(4-hydroxyphenyl)propanoic acid with Sodium bicarbonate in ethanol to form 2-Bromo-3-(4-hydroxyphenyl)propene.", "Step 4: Friedel-Crafts alkylation of 2-Bromo-3-(4-hydroxyphenyl)propene with Benzaldehyde using Aluminum chloride as catalyst to form Phccc." ] } | |
Numéro CAS |
177610-87-6 |
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(1aR,7E,7aR)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15-/t13-,17-/m1/s1 |
Clé InChI |
FPXPIEZPAXSELW-REIIWYCASA-N |
SMILES isomérique |
C1[C@H]\2[C@@]1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 |
SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PHCCC binds to an allosteric site on mGluR4, distinct from the glutamate binding site. This binding enhances the receptor's affinity for glutamate, thereby potentiating its activity. [, , , ]
ANone: this compound binding to mGluR4 leads to a variety of downstream effects, including:
- Inhibition of adenylyl cyclase activity: This reduces the production of cyclic AMP (cAMP), a key second messenger involved in various cellular processes. []
- Inhibition of the phosphatidylinositol-3-kinase (PI3K) pathway: This pathway plays a crucial role in cell growth, proliferation, and survival. []
- Modulation of neurotransmitter release: this compound, via mGluR4 activation, can inhibit the release of glutamate and GABA in specific brain regions. [, , , ]
- Neuroprotection: this compound has demonstrated neuroprotective effects in various models of neuronal injury, including those involving excitotoxicity and oxidative stress. [, , , , ]
A: While primarily acting as a PAM, some studies suggest this compound might possess partial agonist activity at mGluR4 at higher concentrations. []
ANone: The molecular formula of this compound is C17H12N2O3, and its molecular weight is 292.29 g/mol.
ANone: While the provided research doesn't delve deep into the spectroscopic characterization of this compound, techniques like NMR and IR spectroscopy have likely been employed to confirm its structure and study its interactions with mGluR4.
A: this compound has been administered via various routes in research settings, including intraperitoneal, subcutaneous, and intracerebroventricular injections. [, , , , ]
ANone: Research suggests this compound holds potential therapeutic value for conditions such as:
- Parkinson's disease: this compound has shown efficacy in reversing motor deficits in rodent models of Parkinson's disease. [, , , , ]
- Multiple sclerosis: this compound's ability to modulate immune responses and promote regulatory T cells points to potential applications in treating autoimmune diseases like multiple sclerosis. []
- Medulloblastoma: this compound has demonstrated antiproliferative effects on medulloblastoma cells and reduced tumor growth in animal models, highlighting its potential as an anticancer agent. []
- Anxiety and Depression: Studies show anxiolytic-like effects of this compound when injected into specific brain regions of rats, indicating potential therapeutic avenues for anxiety disorders. [, , ]
ANone: this compound faces certain limitations:
- Selectivity: While relatively selective for mGluR4, this compound may interact with other targets, especially at higher concentrations. [, , ]
- Potency: this compound exhibits relatively low potency compared to other mGluR4 PAMs, necessitating higher doses that could lead to off-target effects. [, ]
- Solubility and Bioavailability: this compound's poor water solubility and potentially limited bioavailability pose challenges for its therapeutic development. [, , ]
ANone: Future research on this compound should focus on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)





